2-azido-N-(4-fluorophenyl)acetamide
Overview
Description
2-azido-N-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7FN4O It is characterized by the presence of an azido group (-N3) and a fluorophenyl group attached to an acetamide backbone
Preparation Methods
The synthesis of 2-azido-N-(4-fluorophenyl)acetamide typically involves the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide. The reaction is carried out in a mixture of ethanol and water (70:30) and is refluxed for 24 hours at 353 K. The progress of the reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
2-azido-N-(4-fluorophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-azido-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing heterocycles and other complex organic molecules.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-azido-N-(4-fluorophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
2-azido-N-(4-fluorophenyl)acetamide can be compared with other azido-substituted compounds, such as:
2-azidoacetamide: Lacks the fluorophenyl group, making it less versatile in certain applications.
4-fluoro-2-azidobenzamide: Similar structure but with different substitution patterns, leading to different reactivity and applications.
2-azido-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a fluorine atom, which can affect its chemical properties and reactivity.
Properties
IUPAC Name |
2-azido-N-(4-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFZJRQNDLNGIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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